molecular formula C18H13N3O3S B2964964 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide CAS No. 922099-71-6

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2964964
CAS No.: 922099-71-6
M. Wt: 351.38
InChI Key: AZVBFPJGPFZILB-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran rings can be constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis and Characterization

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is part of a broader category of compounds involving benzofuran and oxadiazole moieties that have been synthesized and characterized for various applications. A study by Li Ying-jun describes the synthesis and NMR characterization of a novel compound within this category, highlighting the structural determination through elemental analysis, IR, and NMR techniques. The study specifically identified the presence of trans and cis isomers and calculated their tautomeric ratios, providing a basis for understanding the chemical behavior of such compounds (Li Ying-jun, 2012).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of 1,3,4-oxadiazole and benzofuran, testing them for antimicrobial and antifungal activities. For example, Poonam Devi et al. explored the synthesis of 2-mercaptobenzimidazole derivatives showing significant activity against various microorganisms, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans. These compounds exhibited excellent in vitro cytotoxic properties, indicating potential for medical applications (Devi, Shahnaz, & Prasad, 2022).

Antitumor Activity

The search for compounds with antitumor activity is a significant area of research within this chemical space. A study by L. Yurttaş et al. synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic ring systems and screened them for antitumor activity against various human tumor cell lines. The study found that certain compounds showed considerable anticancer activity, underscoring the potential of benzofuran and oxadiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory Activities

Another area of application is the investigation into anti-inflammatory properties. K. Sunder and Jayapal Maleraju synthesized derivatives containing the benzofuran moiety, which were tested for their anti-inflammatory activity. The study identified compounds that showed significant, moderate, and mild anti-inflammatory activities, highlighting the therapeutic potential of these chemical structures in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-16(11-25-13-7-2-1-3-8-13)19-18-21-20-17(24-18)15-10-12-6-4-5-9-14(12)23-15/h1-10H,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVBFPJGPFZILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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